Methyl 1,4-dihydro-9H-carbazole-9-carboxylate
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Overview
Description
Methyl 1,4-dihydro-9H-carbazole-9-carboxylate is a chemical compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dihydro-9H-carbazole-9-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of hydrazine with a ketone or aldehyde under acidic conditions to form the indole structure, which is then further modified to obtain the desired carbazole derivative . The reaction conditions often involve the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dihydro-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole ring .
Scientific Research Applications
Methyl 1,4-dihydro-9H-carbazole-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Medicine: Some derivatives are being investigated for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 1,4-dihydro-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with cellular receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-carbazole: This compound is similar in structure but lacks the ester group at the 9-position.
9-Methyl-9H-carbazole: :
Properties
CAS No. |
61289-95-0 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 1,4-dihydrocarbazole-9-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-6,8H,7,9H2,1H3 |
InChI Key |
NDYGZNQAVYBXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=C(CC=CC2)C3=CC=CC=C31 |
Origin of Product |
United States |
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